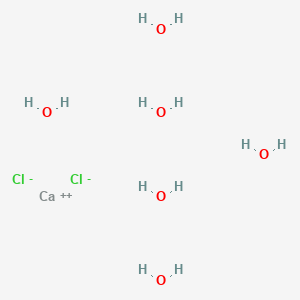

Calcium chloride hexahydrate

Description

Contextualizing Calcium Chloride Hexahydrate within Inorganic Hydrate (B1144303) Chemistry

Calcium chloride is an inorganic compound with the chemical formula CaCl2. wikipedia.org It is a salt of calcium and chlorine and is highly soluble in water. brenntag.com It commonly exists as a hydrated solid with the general formula CaCl2·nH2O, where n can be 0, 1, 2, 4, and 6. wikipedia.org The hexahydrate form, CaCl2·6H2O, is a crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. chemimpex.com

Evolution of Research Perspectives on this compound as a Phase Change Material

The investigation into this compound as a phase change material (PCM) has evolved considerably. Initially recognized for its high latent heat of fusion (approximately 170-190 kJ/kg) and a melting point suitable for low-temperature heat storage, early research focused on harnessing these properties for applications like solar energy storage and building temperature regulation. chemicalbook.commdpi.com

Fundamental Scientific Challenges and Research Gaps in this compound Systems

Despite its promise, several fundamental scientific challenges persist in the study and application of this compound systems.

Supercooling: Pure this compound can exhibit significant supercooling, sometimes up to 20°C below its melting point, which hinders the reliable release of stored latent heat. greenbuildingadvisor.comscispace.com While nucleating agents can reduce this, finding the optimal, cost-effective, and long-term stable nucleator remains an active area of research. greenbuildingadvisor.comvinca.rs

Phase Segregation: During repeated melting and freezing cycles, incongruent melting can lead to the formation of lower hydrates of calcium chloride, which alters the material's composition and reduces its energy storage capacity over time. osti.govresearchgate.net Developing effective stabilizers to prevent this segregation is a key research objective. osti.gov

Corrosion: As a chloride-based salt, this compound can be corrosive to many metals, posing a significant challenge for the long-term durability of containment materials. researchgate.netosti.govlehigh.edu Research is ongoing to identify compatible and cost-effective container materials or corrosion inhibitors.

Thermal Conductivity: Like many PCMs, this compound has relatively low thermal conductivity, which can limit the rate of heat charge and discharge. google.com Enhancing thermal conductivity through the incorporation of materials like graphite (B72142) or metal nanoparticles is a critical research gap being addressed. ornl.gov

Interdisciplinary Relevance of this compound Studies in Materials Science and Engineering

The study of this compound has broad interdisciplinary relevance, connecting materials science, chemistry, and various engineering fields.

Materials Science: Research on this compound contributes to the fundamental understanding of phase transitions, crystallization, and the behavior of hydrated salts. The development of novel composites and encapsulation techniques for this PCM drives innovation in materials design and synthesis.

Chemical Engineering: The challenges of supercooling and phase segregation in this compound systems present complex problems in chemical kinetics and thermodynamics. Chemical engineers are instrumental in designing and optimizing processes for producing modified and stable PCM formulations.

Mechanical and Civil Engineering: In mechanical engineering, this compound is explored for thermal energy storage in applications like heating, ventilation, and air conditioning (HVAC) systems and solar thermal systems. mdpi.comosti.gov Civil engineers investigate its use in "smart" building materials that can regulate indoor temperatures and improve energy efficiency. scispace.com

Environmental Engineering: The use of this compound as a PCM can contribute to more energy-efficient buildings and a reduced reliance on fossil fuels for heating and cooling, aligning with goals in environmental engineering to develop sustainable technologies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | CaCl2·6H2O |

| Molar Mass | 219.08 g/mol alfa-chemistry.com |

| Appearance | White crystalline solid wikipedia.org |

| Density | 1.71 g/cm³ chemicalbook.com |

| Melting Point | ~29-30 °C chemicalbook.com |

| Latent Heat of Fusion | 170-190 kJ/kg chemicalbook.com |

| Solubility in Water | Highly soluble wikipedia.org |

Table 2: Research on Additives to Mitigate Supercooling in this compound

| Additive | Concentration (wt. %) | Effect on Supercooling | Reference |

| Strontium Chloride Hexahydrate (SrCl2·6H2O) | 2 | Reduced from 15.5°C to 0.4°C | vinca.rs |

| Barium Hydroxide (B78521) (Ba(OH)2) and Strontium Chloride Hexahydrate (SrCl2·6H2O) | Not specified | Average supercooling reduced to 1.07°C | researchgate.net |

| γ-Aluminum Oxide (γ-Al2O3) nanoparticles | 1 | Supercooling within 0.3–1.1 °C | acs.org |

| Silicon Dioxide (SiO2) nanoparticles | Not specified | Eliminated supercooling | researchgate.net |

Properties

Molecular Formula |

CaCl2H12O6 |

|---|---|

Molecular Weight |

219.07 g/mol |

IUPAC Name |

calcium;dichloride;hexahydrate |

InChI |

InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

QHFQAJHNDKBRBO-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Crystallization and Solidification Phenomena in Calcium Chloride Hexahydrate Systems

Elucidation of Nucleation Mechanisms in Calcium Chloride Hexahydrate Solidification

The solidification of this compound from its molten state is governed by nucleation, the initial step in the formation of a new crystalline phase. This process can be significantly influenced by various factors, leading to different nucleation mechanisms.

Homogeneous Nucleation Theory and Experimental Observations

Homogeneous nucleation occurs spontaneously within a pure, uniform substance without the influence of foreign particles or surfaces. acs.org According to classical nucleation theory, the formation of a stable nucleus requires overcoming an energy barrier, which is the sum of the energy required to create a new surface and the energy released by the phase transition. acs.orgescholarship.org In the case of pure this compound, a significant degree of supercooling, which is the cooling of the liquid below its freezing point without solidification, is often observed. researchgate.netnih.gov This supercooling can range from 10 to 25 °C, indicating a substantial energy barrier to homogeneous nucleation. nih.gov

Dynamics of Crystal Growth in this compound

The growth of this compound crystals typically manifests as thin, six-sided shards that are clear and sparkle. sciencenotes.org The rate of this growth is influenced by factors such as the cooling rate and the initial concentration of the solution. sciencenotes.orgnih.gov Slower cooling and evaporation generally lead to the formation of larger, more well-defined crystals over a period of days, while rapid cooling, such as refrigeration, results in the quick formation of many thin, needle-like crystals within a couple of hours. sciencenotes.org

Research has shown that the crystallization rate is highly sensitive to the initial salt concentration, particularly at lower concentrations. nih.gov This is attributed to a higher evaporation rate at lower initial concentrations, leading to a smaller drop height and consequently a higher heat flux from the surface it is on. nih.gov As water evaporates, the salt concentration and supersaturation at the crystal front increase, which in turn accelerates the crystallization rate. nih.gov The morphology of the crystals can also be affected by the geometry of the system; for instance, the curvature of a droplet can significantly increase the crystallization rate. nih.gov

The presence of foreign substances, whether impurities or intentionally added dopants, can significantly alter the crystallization kinetics of this compound. cambridge.org These substances can act on multiple levels: by changing the properties of the liquid phase, by being incorporated into the solid crystal, or by affecting the liquid-solid interface. cambridge.org

Generally, the adsorption of foreign species onto the crystal surface leads to a reduction in the crystal growth rate. cambridge.org The extent of this effect depends on the nature and concentration of the impurity. For example, studies on the growth of calcium sulfate (B86663) hemihydrate in concentrated calcium chloride solutions have shown that the presence of certain ions can either accelerate or retard crystal growth. mcgill.caresearchgate.net In the case of this compound, impurities like sodium chloride and potassium chloride can increase the incongruity of the system. google.com

Doping with specific compounds can be used to modify the crystallization process. For instance, doping with potassium chloride (KCl) has been observed to have no clear effect on the growth rates of CaCl2·6H2O crystals, whereas doping with sodium chloride (NaCl) showed a remarkable effect in the intermediate region between normal and spiral growth. researchgate.net The presence of magnesium has also been noted to influence the crystallization process, with its effect being dependent on the concentration and the presence of other ions. mcgill.ca The interaction between calcium hydroxide (B78521) from cementitious materials and calcium chloride can lead to the formation of calcium oxychloride, altering the microstructure. nih.gov

Analysis of Growth Rates and Morphological Evolution

Supercooling Behavior in this compound Systems

Supercooling is a significant challenge associated with the practical use of this compound. researchgate.netasme.orgcip.com.cn It is the phenomenon where the material remains in a liquid state even when cooled below its normal freezing point, which can delay or prevent the release of its stored latent heat. mdpi.com

The degree of supercooling in this compound can be substantial, with some studies reporting values as high as 25.5°C. researchgate.net Unmodified commercial-grade this compound has been observed to have an average supercooling of 12.2°C. ripublication.com This inherent tendency to supercool is a major obstacle to its widespread application. asme.org

Several factors contribute to the extent of supercooling, including:

Purity of the material: Technical grade this compound contains impurities that can affect nucleation. ictp.it

Cooling rate: Faster cooling rates can increase the degree of supercooling.

Sample size and encapsulation: The volume and the container in which the material is held can influence nucleation. osti.gov

Absence of nucleation sites: The primary reason for supercooling is the lack of suitable sites for crystals to begin forming. mdpi.comvinca.rs

To overcome the issue of supercooling, various methods have been developed, with the most common being the addition of nucleating agents. These agents provide surfaces that have a similar crystal structure to this compound, which facilitates crystal growth and reduces the energy barrier for nucleation. mdpi.comvinca.rs

A variety of substances have been investigated as nucleating agents. Strontium chloride hexahydrate (SrCl2·6H2O) is a particularly effective nucleating agent due to its similar crystal structure to CaCl2·6H2O. mdpi.comosti.gov The addition of just 2 wt.% of SrCl2·6H2O has been shown to reduce supercooling from 12°C to 0°C. mdpi.comosti.gov Other effective nucleating agents include:

Barium salts: Barium carbonate, barium hydroxide octahydrate, and barium chloride dihydrate have been used to reduce supercooling. mdpi.comgoogle.com A combination of barium sulfide, barium chloride dihydrate, and strontium chloride hexahydrate has been shown to radically reduce or prevent supercooling. google.com

Cesium chloride hexahydrate: This compound also has a similar crystal form to this compound and can effectively reduce supercooling. mdpi.com

Other additives: Sodium chloride and potassium chloride can act as stabilizers to prevent phase separation. mdpi.comosti.gov The addition of calcium hydroxide can counter the effects of impurities like NaCl and KCl. google.com

The following table summarizes the effect of different nucleating agents on the supercooling of this compound:

| Nucleating Agent | Concentration | Supercooling Reduction | Reference |

| Strontium chloride hexahydrate (SrCl2·6H2O) | 2 wt.% | From 12°C to 0°C | mdpi.comosti.gov |

| Strontium chloride hexahydrate (SrCl2·6H2O) | 1 wt.% | Reduced supercooling by 8°C | researchgate.net |

| Cesium chloride hexahydrate | 2% | Ideal reduction | mdpi.com |

| Barium carbonate (BaCO3) | 0.5 wt% | Effective reduction | researchgate.net |

| Graphene oxide (GO) and SrCl2·6H2O | 0.02 wt% GO, 0.8 wt% SrCl2·6H2O | From 25.5°C to 0.2°C | researchgate.net |

| Calcium chloride dihydrate (CaCl2·2H2O) | 66.21 wt% | Reduced supercooling by 96.8% | nih.gov |

Quantification of Supercooling Degree and Contributing Factors

Investigation of Solidification Pathways and Microstructural Development

The way in which this compound solidifies and the resulting microstructure are crucial for its performance and long-term stability. Incongruent melting is a significant issue where the material melts to form a solution and a different, lower hydrate (B1144303) of calcium chloride, such as calcium chloride tetrahydrate. mdpi.commdpi.com This can lead to phase separation and a degradation of the material's energy storage capacity over time. mdpi.comosti.gov

Studies using X-ray computed tomography (XCT) have provided insights into the solidification process. researchgate.net These studies reveal that solidification often begins with the formation of crystalline structures at the surfaces of the container, which then grow and fuse over time. researchgate.net The process can sometimes be incomplete, with a small fraction of the material remaining in a liquid state. researchgate.net The solidification process involves a volumetric shrinkage of approximately 12.7%. researchgate.net

The microstructure of the solidified material is influenced by the cooling rate and the presence of additives. Rapid cooling leads to a finer, more dendritic microstructure, while slower cooling allows for the growth of larger, more distinct crystals. sciencenotes.org The addition of stabilizers like sodium chloride or potassium chloride helps to suppress phase separation and maintain the hexahydrate form, ensuring congruent melting over multiple cycles. mdpi.comosti.gov The development of the microstructure is also affected by convection within the molten material during solidification. researchgate.net

In-situ X-ray Computed Tomography for Solidification Analysis

In-situ X-ray computed tomography (XCT) has emerged as a powerful and novel technique for the non-intrusive analysis of the solidification process in phase change materials (PCMs), such as this compound (CaCl2·6H2O). unipd.itresearchgate.net This method allows for the three-dimensional visualization and tracking of the solid-liquid phase transition dynamics over time. researchgate.netresearchgate.net The effectiveness of XCT in this application is based on the density difference between the solid and liquid phases of the material, which provides sufficient contrast in the reconstructed images to clearly identify and distinguish between the two phases. researchgate.netresearchgate.netunipd.it

Research utilizing dynamic XCT involves capturing a sequence of scans at regular intervals, for instance, every 6 minutes, to monitor the crystallization process. researchgate.net In one such study, a 60g sample of this compound with a purity of over 98% was analyzed. researchgate.net The results from these time-lapsed visualizations reveal that the solidification of CaCl2·6H2O is a complex process. researchgate.netresearchgate.net It has been observed that crystallization begins at the side and bottom surfaces of the sample, with these crystalline structures growing and fusing over time. researchgate.net

Furthermore, XCT analysis has shown that the solidification process can be incomplete. researchgate.net In one experiment, the process was observed to be frustrated after 385 minutes, leaving a small amount of liquid CaCl2·6H2O at the end of the experiment. researchgate.net This capability of XCT to "look inside" the material provides crucial insights into phenomena like supercooling and phase segregation, which are significant challenges limiting the practical application of salt hydrates in latent heat thermal energy storage (LHTES) systems. unipd.itresearchgate.net By providing detailed experimental data, XCT serves as a vital tool for understanding these adverse effects and for validating numerical models used to design more efficient LHTES systems. unipd.itresearchgate.net

Analysis of Volumetric Shrinkage and Liquid Fraction Dynamics during Solidification

The direct measurement of the volumetric liquid fraction over time provides a detailed picture of the solidification kinetics. unipd.itresearchgate.net The liquid fraction curve, extracted from sequences of XCT images, captures the entire dynamics of the phase transition. researchgate.net Analysis has revealed that for this compound, the liquid fraction can decrease linearly during parts of the solidification process. researchgate.net In one study, the solidification started after 26 minutes and proceeded at an average crystallization rate of -0.025 %vol/min, which later slowed to -0.008 %vol/min between 340 and 382 minutes. researchgate.net Another analysis determined an average partial solidification rate of -0.30 (% vol)/min. researchgate.net This detailed, time-dependent data is invaluable for validating enthalpy-porosity numerical models and can be directly used in the mass and energy balance equations for predicting the performance of latent heat thermal energy storage systems. unipd.itresearchgate.net

Below are tables summarizing key findings from XCT analyses of this compound solidification.

Table 1: Volumetric Shrinkage of this compound

| Reported Volumetric Shrinkage | Source Citation |

|---|---|

| 8% | unipd.it |

| 12.7% | researchgate.netresearchgate.netunipd.it |

Table 2: Solidification Rate Dynamics of this compound

| Parameter | Value | Time Period | Source Citation |

|---|---|---|---|

| Average Crystallization Rate (R1) | -0.025 %vol/min | 26 - 340 min | researchgate.net |

| Average Crystallization Rate (R2) | -0.008 %vol/min | 340 - 382 min | researchgate.net |

Thermodynamic and Kinetic Investigations of Calcium Chloride Hexahydrate Phase Transitions

Phase Transition Enthalpy and Entropy Determinations

The thermodynamic properties of calcium chloride hexahydrate, such as enthalpy and entropy changes during phase transitions, are crucial for its application as a phase change material (PCM). These properties dictate the amount of energy that can be stored or released during the melting and solidification processes.

Calorimetric Approaches for Latent Heat Measurement

Differential scanning calorimetry (DSC) is a primary technique used to determine the latent heat of fusion and melting temperature of this compound. tandfonline.comripublication.com Studies have reported a range of values for the latent heat of fusion, typically between 170 and 200 J/g. mdpi.com For instance, some studies have determined the melting enthalpy to be approximately 172 J/g, while others report values around 185 ± 19 J/g and 193.4 kJ/kg. mdpi.comnist.govvinca.rs The melting point of this compound is generally observed in the range of 25 to 30 °C. mdpi.com

However, the measured values can be influenced by several factors, including the heating rate and sample mass used in the DSC analysis. tandfonline.com It has been observed that the phase transition temperature range increases with an increasing heating rate and sample mass. tandfonline.com Furthermore, incongruent melting, where the material does not melt uniformly and forms lower hydrates like calcium chloride tetrahydrate (CaCl₂·4H₂O), can affect the measured enthalpy. mdpi.com This incongruent melting can lead to phase separation and a decrease in the energy storage capacity over time. mdpi.commdpi.com

The addition of nucleating agents, such as strontium chloride hexahydrate (SrCl₂·6H₂O), and stabilizers, like sodium chloride (NaCl) or potassium chloride (KCl), can help to mitigate supercooling and phase separation, leading to more consistent and reproducible enthalpy measurements. mdpi.com For example, a mixture containing 93% this compound, 5% sodium chloride, and 2% strontium chloride hexahydrate exhibited an average phase-change enthalpy of approximately 180 J/g over 25 cycles. researchgate.net

The table below summarizes the latent heat of fusion and melting temperature of this compound from various studies.

| Latent Heat of Fusion (J/g) | Melting Temperature (°C) | Measurement Technique | Reference |

| 170-200 | 25-30 | Not Specified | mdpi.com |

| 172 | 25.2 | DSC | mdpi.com |

| 185 ± 19 | Not Specified | DSC | nist.gov |

| 193.4 | 28.8 | DSC | vinca.rs |

| ~180 | Not Specified | DSC | researchgate.net |

| 177 ± 2 | 30.6 ± 0.2 | DSC | sft.asso.fr |

| 43.4 ± 0.4 kJ/mol | 302.69 K (29.54 °C) | Adiabatic-shield calorimetry | researchgate.net |

Thermodynamic Modeling of Phase Equilibria

Thermodynamic models are essential for understanding and predicting the phase behavior of the CaCl₂-H₂O system under various conditions. osti.govacs.org The Pitzer thermodynamic model is a widely used approach for describing the solid-liquid equilibria in electrolyte solutions, including those containing calcium chloride. rsc.orgrsc.org This model can be used to calculate solubilities and construct phase diagrams for complex systems. rsc.org

The phase diagram of the CaCl₂-H₂O system illustrates the stability of different hydrated forms of calcium chloride as a function of temperature and composition. researchgate.net Calcium chloride can exist as a hexahydrate (CaCl₂·6H₂O), tetrahydrate (α and β forms of CaCl₂·4H₂O), dihydrate (CaCl₂·2H₂O), and monohydrate (CaCl₂·H₂O). researchgate.net The hexahydrate melts incongruently, meaning it decomposes to a solid (α-CaCl₂·4H₂O) and a saturated aqueous solution at its peritectic temperature of 302.52 K. researchgate.net However, a metastable congruent melting point at 302.69 K has also been reported. researchgate.net

Thermodynamic models, in conjunction with experimental data, provide a comprehensive understanding of the phase equilibria in the CaCl₂-H₂O system, which is crucial for optimizing the performance of this compound as a phase change material. osti.govresearchgate.net

Dehydration and Hydration Reaction Pathways and Kinetics

The reversible dehydration and hydration of calcium chloride hydrates form the basis of their application in thermochemical energy storage. rsc.org Understanding the reaction pathways and kinetics of these processes is critical for designing efficient and stable energy storage systems.

Multistep Dehydration Mechanisms of Calcium Chloride Hydrates

The thermal dehydration of this compound is a multistep process involving the formation of lower hydrates. rsc.orgresearchgate.net When heated, CaCl₂·6H₂O first loses water to form calcium chloride tetrahydrate (CaCl₂·4H₂O), and then further dehydrates to calcium chloride dihydrate (CaCl₂·2H₂O), monohydrate (CaCl₂·H₂O), and finally anhydrous calcium chloride (CaCl₂). imrjournal.infochemsupply.com.au The specific dehydration pathway and the stability of the intermediate hydrates can be influenced by factors such as heating rate and water vapor pressure. rsc.org

Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the dehydration steps can be partially overlapping. rsc.org For instance, the dehydration of CaCl₂·2H₂O to anhydrous CaCl₂ can proceed via an intermediate monohydrate phase. rsc.org The formation of different phases during dehydration has been confirmed by high-temperature X-ray diffraction, which showed the presence of tetrahydrate and dihydrate at room temperature, and the emergence of anhydrous calcium chloride at temperatures above 100°C. imrjournal.info

Influence of Water Vapor Pressure on Hydration/Dehydration Kinetics

The kinetics of the hydration and dehydration reactions of calcium chloride are significantly influenced by the partial pressure of water vapor in the surrounding atmosphere. rsc.orgmdpi.comnih.gov Higher water vapor pressure generally slows down the dehydration process and promotes hydration. rsc.orgmdpi.com

For the dehydration of calcium chloride dihydrate (CC-DH), the presence of atmospheric water vapor can lead to two well-separated mass loss steps, corresponding to the formation of the monohydrate (CC-MH) and then the anhydride (B1165640) (CC-AH), especially at low heating rates. rsc.org As the water vapor pressure increases, the stable temperature range for the intermediate hydrates expands. rsc.org Conversely, in a dry nitrogen stream, the dehydration steps tend to overlap. rsc.org The hydration kinetics are also accelerated by higher water vapor pressure, leading to a faster uptake of water. mdpi.com However, very high humidity can lead to deliquescence, where the salt dissolves in the absorbed water, which can be detrimental to the performance of packed bed reactor systems. mdpi.com

Physico-Geometrical Reaction Mechanisms and Self-Generated Conditions

The reaction mechanisms for the dehydration of calcium chloride hydrates are often described by physico-geometrical models that consider the physical and geometrical constraints of the reaction. rsc.org These models often involve a surface reaction followed by a phase boundary-controlled reaction that progresses into the core of the particle. rsc.org

The concept of "self-generated conditions" is also important, where the water vapor produced during dehydration can create a localized high-pressure environment at the reaction interface, influencing the subsequent reaction kinetics. rsc.org This self-generated water vapor can affect the apparent activation energy and the reaction pathway. rsc.org For example, in the dehydration of calcium chloride dihydrate, the reaction can be modeled as a three-step process: a surface reaction to form the anhydride, followed by consecutive contracting geometry reactions from the dihydrate to the monohydrate and from the monohydrate to the anhydride in the particle's core. rsc.org The rate of these core reactions can be accelerated as the preceding step progresses and the self-generated water vapor pressure at the interface decreases. rsc.org

Phase Segregation and Long-Term Thermal Stability Studies

This compound (CaCl₂·6H₂O) is a promising phase change material (PCM) for thermal energy storage due to its suitable melting point and high latent heat of fusion. However, its practical application is often hindered by issues related to phase segregation and long-term thermal instability. This section delves into the mechanisms behind these challenges and the strategies developed to overcome them.

Mechanisms of Incongruent Melting and Lower Hydrate (B1144303) Formation (e.g., Tetrahydrate, Dihydrate)

A significant challenge with this compound is its tendency to melt incongruently. researchgate.netosti.govmdpi.comresearchgate.netosti.gov This means that upon melting, it does not form a liquid of the same composition as the solid. Instead, it decomposes into a saturated aqueous solution and a solid phase of a lower hydrate, primarily calcium chloride tetrahydrate (CaCl₂·4H₂O). mdpi.com1-act.comictp.itpsecommunity.org This process can be represented by the following reaction at approximately 29°C:

CaCl₂·6H₂O (solid) ⇌ CaCl₂·4H₂O (solid) + 2H₂O (liquid)

This incongruent melting leads to phase segregation, where the denser tetrahydrate phase settles at the bottom of the container. 1-act.comictp.it This separation is problematic because the subsequent solidification process becomes incomplete, as the tetrahydrate and the aqueous solution are not in uniform contact. This results in a gradual decrease in the effective latent heat storage capacity of the material over repeated thermal cycles. researchgate.netmdpi.comresearchgate.netosti.gov

At higher temperatures, further dehydration can occur, leading to the formation of calcium chloride dihydrate (CaCl₂·2H₂O) and eventually anhydrous calcium chloride (CaCl₂). mdpi.compsecommunity.orgresearchgate.net The formation of these lower hydrates exacerbates the phase segregation problem and further degrades the thermal performance of the PCM. mdpi.compsecommunity.org The transition from the hexahydrate to the tetrahydrate is a critical step in this degradation process. mdpi.com1-act.compsecommunity.orgbme.hu

Decomposition of this compound

| Hydrate Form | Decomposition Temperature (°C) | Products |

|---|---|---|

| This compound (CaCl₂·6H₂O) | ~29 | Calcium Chloride Tetrahydrate (CaCl₂·4H₂O) + Water |

| Calcium Chloride Tetrahydrate (CaCl₂·4H₂O) | Higher Temperatures | Calcium Chloride Dihydrate (CaCl₂·2H₂O) + Water |

Strategies for Suppressing Phase Separation and Maintaining Congruent Melting

To enhance the long-term stability of this compound, various strategies have been developed to suppress phase separation and promote congruent melting. These methods primarily involve the use of additives.

Thickening or Gelling Agents: The addition of thickening agents increases the viscosity of the molten salt, which physically hinders the settling of the denser lower hydrate phases. google.com Sodium carboxymethyl cellulose (B213188) (CMC) is a commonly used thickener that has shown effectiveness in preventing phase segregation. researchgate.netguidechem.com Fumed silica (B1680970) has also been investigated as a thickening agent to ensure long-term stability. google.com

Nucleating Agents: While primarily used to mitigate supercooling, some nucleating agents can also influence phase stability. Strontium chloride hexahydrate (SrCl₂·6H₂O) is a well-known nucleating agent for CaCl₂·6H₂O due to its similar crystal structure. researchgate.netmdpi.comgoogle.com It is believed to help in maintaining the hexahydrate form during crystallization. mdpi.com Barium salts have also been suggested as potential nucleating agents. mdpi.com

Stabilizers: Certain salts, when added to this compound, can modify the phase diagram to favor congruent melting. Potassium chloride (KCl) and sodium chloride (NaCl) have been effectively used as stabilizers. researchgate.netosti.govmdpi.comosti.gov The addition of about 5 wt.% of KCl or NaCl has been shown to suppress phase separation and maintain a high latent heat of fusion over multiple cycles. researchgate.netosti.govmdpi.comosti.gov

Excess Water: Another approach is the "extra-water principle," which involves adding a slight excess of water to the stoichiometric composition of the hexahydrate. ictp.itbme.hu This ensures that upon melting, the solid phase completely dissolves, preventing the formation and settling of lower hydrates. However, this method can lead to a decrease in the latent heat storage capacity. ictp.it

Composite Materials: Encapsulating this compound within a porous matrix, such as diatomite or expanded perlite (B1173460), can physically prevent phase segregation through the "microvolume effect" within the pores. researchgate.netresearchgate.netacs.org This method also helps in creating a shape-stabilized PCM.

Strategies to Suppress Phase Separation in CaCl₂·6H₂O

| Strategy | Additive/Method | Mechanism |

|---|---|---|

| Thickening | Sodium carboxymethyl cellulose (CMC), Fumed silica | Increases viscosity, hinders settling of lower hydrates. google.comresearchgate.netguidechem.com |

| Nucleation | Strontium chloride hexahydrate (SrCl₂·6H₂O) | Promotes formation of the hexahydrate crystal structure. researchgate.netmdpi.comgoogle.com |

| Stabilization | Potassium chloride (KCl), Sodium chloride (NaCl) | Modifies the phase diagram to favor congruent melting. researchgate.netosti.govmdpi.comosti.gov |

| Excess Water | Addition of extra water | Ensures complete dissolution of the solid phase upon melting. ictp.itbme.hu |

| Composite Formation | Diatomite, Expanded perlite | Physically confines the PCM, preventing segregation. researchgate.netresearchgate.netacs.org |

Accelerated Thermal Cycling and Durability Assessments

To evaluate the long-term performance and durability of this compound, both in its pure form and with additives, accelerated thermal cycling tests are crucial. These tests involve subjecting the PCM to a large number of melting and freezing cycles to simulate its operational lifetime.

Studies have shown that pure this compound can exhibit a significant decrease in its latent heat of fusion over cycles due to phase segregation. researchgate.netmdpi.com However, with the addition of appropriate stabilizers and nucleating agents, the material's thermal properties can be maintained for an extended number of cycles. For instance, a composition containing 5 wt.% KCl or NaCl as a stabilizer and 2 wt.% SrCl₂·6H₂O as a nucleating agent demonstrated congruent melting with almost no reduction in latent heat over 25 cycles. researchgate.netosti.govmdpi.comosti.gov In some cases, stable performance has been reported for up to 1000 cycles with certain additives. asme.orgresearchgate.netdntb.gov.ua

Research has also explored the durability of CaCl₂·6H₂O without additives, with one study reporting stability in latent heat (120–125 J/g) and melting point (23–25 °C) over 1000 cycles with no phase separation, though this result is not consistently replicated in other studies. mdpi.comresearchgate.net The cooling rate during solidification can also impact stability, with faster cooling potentially leading to less separation. lehigh.edu

Results of Accelerated Thermal Cycling on CaCl₂·6H₂O

| Composition | Number of Cycles | Observed Stability | Reference |

|---|---|---|---|

| Pure CaCl₂·6H₂O | Multiple | Decreased latent heat due to phase segregation. | researchgate.netmdpi.com |

| CaCl₂·6H₂O + 5 wt.% KCl/NaCl + 2 wt.% SrCl₂·6H₂O | 25 | Congruent melting, stable latent heat. | researchgate.netosti.govmdpi.comosti.gov |

| CaCl₂·6H₂O with additives | 1000 | Stable thermal performance. | asme.orgresearchgate.netdntb.gov.ua |

| CaCl₂·6H₂O without additives (specific study) | 1000 | Stable latent heat and melting point. | mdpi.comresearchgate.net |

| CaCl₂·6H₂O composite (coated) | 100 | Melting enthalpy dropped by 1.8%, crystallizing enthalpy by 4.8%. | researchgate.netacs.org |

Impact of Thermal Stress on Phase Equilibrium and Properties

Repeated thermal cycling, which constitutes thermal stress, directly impacts the phase equilibrium of this compound. The primary effect of this stress is the promotion of the irreversible formation of lower hydrates, particularly the tetrahydrate. 1-act.com This shift in phase equilibrium leads to a change in the material's thermal properties.

However, it has been observed that heating the segregated material to temperatures above the melting point of the tetrahydrate (around 45°C) can help to restore a homogeneous state by allowing the tetrahydrate to mix with the liberated water and reform the hexahydrate. lehigh.edu The use of composite structures with materials like diatomite and paraffin (B1166041) can also enhance thermal stability by mitigating the effects of thermal stress through physical encapsulation and interaction with the hydrated salt. acs.org

Advanced Spectroscopic and Structural Characterization of Calcium Chloride Hexahydrate

X-ray Diffraction (XRD) Analysis of Crystalline Structures and Phase Identification

X-ray diffraction (XRD) stands as a fundamental technique for the identification of crystalline phases and the elucidation of their atomic arrangement. In the context of calcium chloride hexahydrate, XRD is instrumental in tracking structural changes that occur under various conditions, particularly temperature variations.

In-situ X-ray Powder Diffraction for Phase Transition Tracking

In-situ X-ray powder diffraction (XRPD) is a powerful method for monitoring real-time structural transformations in materials as a function of temperature, pressure, or other external stimuli. For this compound, this technique is crucial for understanding its dehydration process, which involves a series of phase transitions to lower hydrates and eventually the anhydrous form.

High-temperature XRPD studies have systematically mapped the structural rearrangements of calcium chloride upon heating. imrjournal.inforesearchgate.net At ambient temperature (around 25°C), commercially available calcium chloride often exists as a mixture of hydrated forms, predominantly calcium chloride tetrahydrate (CaCl₂·4H₂O) and calcium chloride dihydrate (CaCl₂·2H₂O), also known as sinjarite. imrjournal.inforesearchgate.net As the temperature is increased, in-situ XRPD allows for the precise identification of the temperatures at which water molecules are expelled from the crystal lattice, leading to the formation of new crystalline phases.

The dehydration process occurs in distinct, endothermic steps. imrjournal.info The initial heating from room temperature to approximately 115°C results in the transformation of higher hydrates into a mixture of calcium chloride monohydrate (CaCl₂·H₂O) and an anhydrous phase of calcium chloride (CaCl₂). imrjournal.info Further heating to around 150°C completes the dehydration of the monohydrate, yielding anhydrous CaCl₂. imrjournal.info In-situ XRD is not only capable of identifying these phases but also of quantifying their relative proportions at each temperature stage, providing a detailed kinetic and mechanistic understanding of the dehydration pathway. For instance, a study employing high-temperature XRPD revealed the evolution of different hydrated and anhydrous products at specific temperatures, as summarized in the table below. imrjournal.inforesearchgate.net

| Temperature (°C) | Identified Crystalline Phases | Key Observations |

|---|---|---|

| 25 | CaCl₂·4H₂O (predominantly) and CaCl₂·2H₂O | Initial state at room temperature. |

| 115 | CaCl₂·H₂O and CaCl₂ (anhydrous) | First major dehydration step. |

| 150 | Two different phases of CaCl₂ (anhydrous) | Completion of monohydrate dehydration. |

| 200 | More stable phase of CaCl₂ (anhydrous) | Conversion to the most stable anhydrous form. |

Structural Refinements and Polymorphism Investigations

While detailed structural refinements specifically for polymorphs of this compound are not extensively reported in the provided literature, the principles of such investigations are well-established. The crystal structure of this compound features a polymeric [Ca(H₂O)₆]²⁺ center, showcasing the high coordination number typical for calcium complexes. wikipedia.org

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in hydrated calcium chloride salts, particularly in the lower hydrates like the tetrahydrate, which exhibits α-, β-, and γ-polymorphs. researchgate.net For the anhydrous form of calcium chloride, different phases with distinct unit cell volumes have been identified at elevated temperatures. imrjournal.inforesearchgate.net For example, at 150°C, two different anhydrous phases of CaCl₂ are observed, with one being less stable and converting to a more stable form at around 200°C. imrjournal.info

Investigations into related systems, such as calcium-valine coordination polymers incorporating calcium chloride, have also revealed incidental polymorphism where different crystal packing and connectivity are observed for the same chemical composition. mdpi.com Although specific polymorphic forms of the hexahydrate itself are not detailed, the propensity for polymorphism within the calcium chloride hydrate (B1144303) system underscores the importance of careful crystallographic analysis to ensure phase purity and to understand the structure-property relationships.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to XRD by probing the vibrational modes of molecules. These techniques are particularly sensitive to the local chemical environment, making them ideal for studying the hydration state and interactions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Assessment and Hydration State

FTIR spectroscopy is a powerful tool for assessing the presence and nature of water of crystallization in hydrated salts. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of water molecules.

The stretching vibrations of the hydroxyl (-OH) groups in the water of crystallization typically appear in the region of 3300 cm⁻¹ to 3600 cm⁻¹. mdpi.com The bending vibration of H-O-H is observed around 1630 cm⁻¹. mdpi.com The rotational movement of the coordinated water molecules can also be detected at lower frequencies, for instance, around 547 cm⁻¹. mdpi.com

The utility of FTIR in tracking dehydration is evident when comparing spectra at different temperatures. As calcium chloride is heated, the intensity of the characteristic water bands diminishes, and they eventually disappear upon complete dehydration to the anhydrous form. imrjournal.info This provides a clear qualitative and semi-quantitative assessment of the hydration state, corroborating the findings from XRD. imrjournal.inforsc.org For example, the absence of the typical IR pattern of water at 150°C and 200°C confirms the complete removal of crystalline water. imrjournal.info

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3300 - 3600 | -OH stretching vibration of crystal water |

| 2163 | Characteristic band of CaCl₂ |

| 1630 | H-O-H bending vibration of crystal water |

| 547 | H-O-H rotational movement of crystal water |

Furthermore, FTIR can be used to assess chemical interactions in composite materials containing this compound. By comparing the spectrum of the composite with those of its individual components, it is possible to determine if new chemical bonds have formed or if the interaction is purely physical. mdpi.com

Raman Spectroscopic Studies on Ion-Water and Cation-Cation Interactions

Raman spectroscopy offers a complementary perspective to FTIR, particularly for studying aqueous solutions and low-frequency vibrational modes. It is highly sensitive to the interactions between ions and water molecules. In aqueous solutions of calcium chloride, Raman studies have identified a strongly polarized band around 283 cm⁻¹, which is assigned to the symmetric stretching vibration of the Ca-O bonds within the hexa-aqua calcium ion, [Ca(OH₂)₆]²⁺. researchgate.net The intensity of this band shows a linear relationship with the concentration of the calcium salt. researchgate.net

In concentrated solutions and hydrate melts of calcium chloride, where the water-to-salt molar ratio is low, evidence of contact ion pair formation between Ca²⁺ and Cl⁻ ions has been observed. researchgate.netresearchgate.net This is indicated by the disappearance of the 283 cm⁻¹ band, suggesting that chloride ions have penetrated the first hydration sphere of the calcium ion. researchgate.net

Raman microscopy is also effective in monitoring the phase transitions between different hydrates of calcium chloride at low temperatures. acs.org For instance, the transition from this compound to the tetrahydrate and subsequently to the dihydrate can be tracked by observing changes in the O-H stretching region of the Raman spectrum. acs.org Each hydrate possesses a distinct spectral signature, allowing for their identification and the study of their stability under different environmental conditions. acs.org

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration processes. As this compound is heated, the TGA curve shows distinct steps corresponding to the loss of water molecules. imrjournal.inforesearchgate.net These mass loss steps align with the phase transitions observed by in-situ XRD, confirming the stoichiometry of the dehydration reactions. For example, TGA/DTA (Differential Thermal Analysis) has shown that the removal of crystalline water occurs in two main endothermic steps. imrjournal.info

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies. For this compound, the melting point is a key parameter, typically occurring between 25°C and 30°C. mdpi.com However, this material is known to exhibit incongruent melting, where it decomposes into a lower hydrate (calcium chloride tetrahydrate) and a saturated solution upon melting. mdpi.com This can be observed in DSC curves, where repeated thermal cycling can lead to an increase in the melting range and the appearance of peaks corresponding to lower hydrates. mdpi.com

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of this compound, including its dehydration pathway, melting behavior, and associated energy changes. mdpi.comudl.cat For instance, one study reported that the first peak in a thermal analysis corresponds to the solid-liquid phase change of CaCl₂·6H₂O, while a second peak at a higher temperature relates to the dehydration water loss. udl.cat

| Technique | Key Findings | References |

|---|---|---|

| TGA/DTA | Dehydration occurs in multiple, distinct endothermic steps. Allows for quantification of water loss at each stage. | imrjournal.inforesearchgate.net |

| DSC | Determines melting point (approx. 25-30°C) and latent heat of fusion. Can reveal incongruent melting and the formation of lower hydrates upon cycling. | mdpi.comudl.cat |

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique for determining the phase transition temperatures and associated enthalpy changes of this compound. Pure this compound exhibits a phase transition in the temperature range of 25 to 30 °C. mdpi.com The melting point has been reported to be around 25.2 °C, with a latent heat of melting of 172 J/g. mdpi.com Other studies report a melting enthalpy of approximately 185 ± 19 J/g. nist.gov

The thermal properties, however, are sensitive to various factors, including the heating rate, sample mass, and the presence of other substances. researchgate.net An increase in the heating rate and sample mass can lead to a wider phase transition temperature range. researchgate.net For hydrated salts like this compound, which have high thermal conductivity, focusing on the heating rate is crucial for accurate measurements. researchgate.net

Incongruent melting is a significant characteristic of this compound, where it can lose water to form lower hydrates, such as calcium chloride tetrahydrate (CaCl₂·4H₂O), affecting its energy storage capacity and long-term stability. mdpi.com Thermal cycling can exacerbate this issue, leading to an increase in the melting range. mdpi.com For instance, after 15 cycles, the peak temperature can shift to 47.1 °C, indicating the presence of the tetrahydrate form. mdpi.com

To enhance its performance as a phase change material (PCM), nucleating agents and stabilizers are often added. The addition of materials like strontium chloride hexahydrate (SrCl₂·6H₂O) as a nucleating agent and sodium chloride (NaCl) or potassium chloride (KCl) as stabilizers can help prevent supercooling and phase separation. mdpi.com In a composite mixture of this compound (93%), sodium chloride (5%), and strontium chloride (2%), the average phase-change enthalpy for cycles 5–25 was found to be approximately 180 J/g. researchgate.net

The table below summarizes the thermal properties of this compound and its composites as determined by DSC.

| Material Composition | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Notes |

| Pure CaCl₂·6H₂O | 25.2 | 172 | Initial cycle. mdpi.com |

| Pure CaCl₂·6H₂O | ~29 | 170-190 | General reported range. researchgate.net |

| Pure CaCl₂·6H₂O | - | 185 ± 19 | - |

| CaCl₂·6H₂O (after 15 cycles) | 47.1 (peak) | - | Indicates formation of CaCl₂·4H₂O. mdpi.com |

| 93% CaCl₂·6H₂O + 5% NaCl + 2% SrCl₂·6H₂O | - | ~180 | Average for cycles 5-25. researchgate.net |

| CaCl₂·6H₂O/Diatomite/Paraffin (B1166041) Composite | - | 108.2 (melting), 98.5 (crystallizing) | Initial cycle. researchgate.net |

| CaCl₂·6H₂O/Diatomite/Paraffin Composite (after 100 cycles) | - | 106.2 (melting), 93.8 (crystallizing) | Shows a slight decline in performance. researchgate.net |

Thermogravimetric Analysis (TGA) for Dehydration Processes and Mass Loss Kinetics

Thermogravimetric Analysis (TGA) is instrumental in understanding the dehydration processes of this compound by monitoring mass loss as a function of temperature. The dehydration of CaCl₂·6H₂O does not occur in a single step but rather through a series of transitions to lower hydrates and finally to the anhydrous form.

The process generally involves the transformation from hexahydrate to dihydrate (CaCl₂·2H₂O) and then to the anhydrous salt (CaCl₂). researchgate.net TGA curves show distinct mass loss steps corresponding to these dehydration stages. For instance, in a composite of CaCl₂·6H₂O with diatomite and paraffin, the mass loss occurs in steps between approximately 58.6 °C and 265.0 °C. researchgate.net

Studies on the thermal dehydration of calcium chloride dihydrate (CC-DH) reveal two partially overlapping endothermic peaks in differential thermal analysis (DTA), indicating a complex, multi-step process rather than a simple, single-step dehydration. rsc.org The total mass loss corresponds to the formation of the anhydrous form. rsc.org The temperature at which these mass loss steps occur shifts to higher temperatures with an increased heating rate. rsc.org

The kinetics of the dehydration can be influenced by the experimental conditions. Under a slow heating rate (0.2 K min⁻¹) and high water vapor pressure (~5 kPa), the dehydration of CC-DH can proceed stoichiometrically to form the anhydrous salt via a stable monohydrate intermediate in two well-separated mass loss steps. rsc.org However, under other conditions, a mixture of the monohydrate and anhydrous phases can be observed midway through the dehydration process. rsc.org

The following table outlines the key dehydration steps and corresponding temperature ranges for calcium chloride hydrates.

| Hydrate Form | Dehydration Product(s) | Temperature Range (°C) | Key Observations |

| CaCl₂·6H₂O | CaCl₂·2H₂O and CaCl₂ | 25 - 150 | Stepwise mass loss observed in composites. researchgate.net |

| CaCl₂·4H₂O | - | ~50 | Phase change observed in DSC, related to dehydration. researchgate.net |

| CaCl₂·2H₂O | CaCl₂·H₂O and CaCl₂ | Begins at ~100 | Two partially overlapping processes. rsc.orgresearchgate.net |

| Anhydrous CaCl₂ formation | - | Completed around 150-200 | Final product of dehydration. researchgate.net |

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphological Characterization and Composite Structure

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and microstructure of this compound and its composites. Pure this compound typically exhibits a coarse, crystalline structure. osti.gov When incorporated into composite materials, its morphology can be significantly altered.

In composites with diatomite, SEM images show that the hydrated salt can be effectively impregnated into the porous structure of the diatomite. researchgate.net When further coated with paraffin, the paraffin forms a layer on the diatomite surface, encapsulating the this compound. researchgate.net

When used with cellulose (B213188) nanofibrils (CNF), the resulting composite shows a compact structure with a smooth appearance. osti.gov This indicates good compatibility and homogenous mixing of the components. The fibrous network of the CNF interacts with the salt hydrate particles, contributing to a stable structure. osti.gov Similarly, in vermiculite-CaCl₂ composites, SEM reveals the surface morphology and internal constitution of the composite material, showing how the salt is distributed within the porous vermiculite (B1170534) matrix. worktribe.com

The anhydrous form of calcium chloride, resulting from dehydration, typically consists of cubic-shaped particles as observed under SEM. researchgate.net

Optical Microscopy for Crystal Growth Observation

Optical microscopy is a valuable tool for observing the crystal growth of calcium chloride from solution in real-time. This technique allows for the direct visualization of how crystal morphology is influenced by various additives and environmental conditions.

For example, when calcium carbonate is crystallized through the reaction of calcium chloride and sodium carbonate, optical microscopy can show a significant effect of additives like glycine (B1666218) on the morphology of the resulting calcite crystals. researchgate.net In studies of calcium oxalate (B1200264) crystallization, another system involving a calcium salt, optical microscopy is used to identify different crystal habits, such as calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD), based on their distinct shapes. nih.gov Time-resolved imaging with an inverted optical microscope can quantify the kinetics of crystallization by monitoring the growth of seed crystals. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Hydration States in Porous Media

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the hydration states of ions and the behavior of water in different environments, including porous media. 1H NMR cryoporometry, for instance, can be used to determine the pore size distribution of materials. This method relies on the principle of melting point depression of a probe liquid confined within pores. researchgate.net

This compound has been explored as a probe material for NMR cryoporometry. researchgate.netacs.org By calibrating with standard nano-scale porous materials, the Gibbs-Thomson (KGT) value for this compound can be determined, allowing it to be used for characterizing pore sizes up to 1 μm. researchgate.netacs.org It has been shown to be more applicable than water or cyclohexane (B81311) for testing unconventional reservoirs. researchgate.net

NMR can also be used to monitor the binding of ions during hydration processes. For example, in cement paste hydration, NMR can track the decrease in free chloride ions from the pore solution as they become immobilized by the hydrating phases. tue.nl While not directly on this compound, this demonstrates the capability of NMR to probe ion-water interactions and hydration states in complex systems.

Computational Modeling and Simulation Studies of Calcium Chloride Hexahydrate

First-Principles Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Interatomic Interactions

First-principles calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure and the nature of interatomic interactions within calcium chloride hexahydrate. These calculations solve the quantum mechanical equations governing the electrons in the system, providing a detailed picture of chemical bonding and charge distribution without relying on empirical parameters.

DFT studies have been employed to investigate the structural properties and atomic charges of various hydrates of calcium chloride. acs.org For instance, calculations can reveal the precise bond lengths between calcium, chlorine, and the oxygen atoms of the water molecules, as well as the hydrogen bonding network within the crystal structure. acs.org Research has shown that the average Ca-Cl interatomic distance gradually increases as the number of water molecules in the hydrate (B1144303) structure (n) increases. acs.org For example, in the hexahydrate, the Ca-Cl distance is significantly larger than in the anhydrous form due to the coordination of water molecules. acs.org

Furthermore, DFT can be used to analyze the charge distribution, such as through Bader topological analysis, which quantifies the electronic charge associated with each atom. acs.org These analyses indicate that the electropositive charge on the calcium atom increases with the degree of hydration. acs.org This information is vital for understanding the reactivity and stability of the hydrate. For example, DFT calculations have been used to compare the hydrolysis resistance of different salt hydrates, revealing that the energy required for proton dissociation is higher in CaCl₂·2H₂O compared to MgCl₂·2H₂O, suggesting greater stability against hydrolysis for the calcium chloride hydrate. acs.org

The insights gained from DFT are not limited to the solid state. These methods are also used to study the initial hydration processes of calcium chloride by modeling small clusters of CaCl₂(H₂O)n. aip.org Such studies help to understand the stepwise process of ion pair separation by water molecules, a fundamental aspect of dissolution. aip.org

Table: Interatomic Distances in Calcium Chloride Hydrates from DFT Calculations

| Hydrate | Average Ca-Cl Distance (Å) | Average Ca-O Distance (Å) |

| Anhydrous CaCl₂ | 2.45 | N/A |

| CaCl₂·2H₂O | Varies with structure | ~2.3-2.4 |

| CaCl₂·4H₂O | Varies with structure | Varies with structure |

| CaCl₂·6H₂O | 3.83 | Varies with structure |

Note: The exact interatomic distances can vary depending on the specific crystalline phase and the computational methodology used. The values presented are indicative of the trends observed in DFT studies. acs.org

Molecular Dynamics Simulations of Solution Behavior and Hydrate Melts

Molecular dynamics (MD) simulations provide a powerful lens through which to examine the dynamic behavior of this compound in aqueous solutions and in its molten state. By simulating the movement of individual atoms and molecules over time, MD offers a detailed view of processes that are often difficult to probe experimentally.

Investigation of Coordination Environment and Quasi-Lattice Structure

MD simulations are instrumental in characterizing the coordination environment around the Ca²⁺ and Cl⁻ ions in solution. These simulations can predict radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and coordination numbers (CNs), which quantify the number of nearest neighbors. mdpi.com Studies have shown that in dilute solutions, the Ca²⁺ ion is typically surrounded by a number of water molecules, forming a distinct hydration shell. mdpi.com As the concentration of CaCl₂ increases, this hydration structure changes significantly. mdpi.com

In concentrated solutions and hydrate melts, the system can form a "quasi-lattice structure" where ions and water molecules are in continuous contact. core.ac.uk MD simulations have revealed that at high concentrations, there is an increased probability of finding Cl⁻ ions in the first coordination shell of Ca²⁺, forming contact ion pairs (CIPs). aip.orgmdpi.com This is in contrast to solvent-separated ion pairs (SSIPs), where at least one water molecule is situated between the cation and anion. aip.org The balance between CIPs and SSIPs is crucial as it influences the macroscopic properties of the solution. aip.orgmdpi.com

Experimental and simulation studies have reported a range for the coordination number of Ca²⁺ with water, which can vary depending on the concentration and the experimental or computational technique used. mdpi.com For instance, some studies suggest a coordination number of around 6-8 in dilute to moderately concentrated solutions. mdpi.comnih.gov

Modeling of Water Molecule Dynamics within Hydrated Structures

MD simulations also provide detailed information on the dynamics of water molecules within the hydration shells of the ions. The residence time of water molecules in the first hydration shell of Ca²⁺ can be calculated, offering insights into the stability of this shell. arxiv.org It has been shown that the presence of other electrolytes in the solution can significantly reduce the frequency of water exchange in the first hydration shell of calcium, indicating a stabilization of this shell. ugr.es

Furthermore, simulations can elucidate the orientational and translational motion of water molecules. arxiv.org The dynamics of water molecules in the vicinity of the ions are different from those in bulk water. The strong electrostatic field of the Ca²⁺ ion, for instance, can slow down the translational and rotational motion of the coordinated water molecules. arxiv.org The formation of ion pairs can also influence the dynamics of the surrounding water molecules. arxiv.org

Thermodynamic Modeling of Aqueous Solutions and Hydrated Crystals

Thermodynamic models are essential for predicting the behavior of calcium chloride solutions and their solid hydrates under various conditions of temperature, pressure, and concentration. These models are crucial for designing and optimizing processes involving CaCl₂, such as thermal energy storage systems.

Various thermodynamic models have been developed to describe the properties of aqueous calcium chloride solutions. These models often use parameters fitted to experimental data, such as vapor pressure, heat capacity, and solubility measurements. osti.govresearchgate.net The Pitzer equations, a widely used ion-interaction model, have been successfully applied to represent the thermodynamic properties of CaCl₂ solutions up to high concentrations and temperatures. researchgate.netscispace.com

These models can be used to calculate various thermodynamic quantities, including:

Osmotic coefficients: A measure of the deviation of a solvent's chemical potential from that of an ideal solution. osti.gov

Activity coefficients: A measure of the effective concentration of a species in a non-ideal solution. osti.gov

Enthalpy and Gibbs energy of formation: These values are crucial for determining the stability of the different hydrated crystals of CaCl₂. osti.gov

Thermodynamic modeling has been used to construct phase diagrams for the CaCl₂-H₂O system, which show the stability regions of the different hydrates (dihydrate, tetrahydrate, and hexahydrate) as a function of temperature and composition. osti.govresearchgate.net These diagrams are fundamental for understanding the phase transitions that occur during heating and cooling.

Validation of Enthalpy-Porosity Models for Solid-Liquid Phase Change

This compound is a promising phase change material (PCM) for thermal energy storage due to its relatively high latent heat of fusion. mdpi.com The solid-liquid phase transition, however, is complex and often involves phenomena like supercooling and phase segregation. researchgate.net The enthalpy-porosity model is a widely used numerical technique to simulate such solid-liquid phase change problems in computational fluid dynamics (CFD). researchgate.net

This model treats the mushy zone—the region where solid and liquid coexist during the phase transition—as a porous medium. The porosity in each computational cell is set equal to the liquid fraction of that cell. A momentum sink term is added to the momentum equations to account for the pressure drop caused by the presence of the solid material. This term is a function of the liquid fraction and a parameter called the mushy zone constant.

Validation of these enthalpy-porosity models is crucial to ensure their accuracy in predicting the behavior of PCMs. Experimental techniques like X-ray computed tomography (XCT) have been used to obtain detailed, time-resolved data on the volumetric liquid fraction during the solidification of this compound. unipd.itunipd.it This experimental data provides a benchmark for validating the numerical results from the enthalpy-porosity models. unipd.itunipd.it By comparing the simulated liquid fraction evolution with the experimental measurements, researchers can assess the accuracy of the model and refine its parameters, such as the mushy zone constant, to better represent the physical reality of the phase change process. researchgate.net

Enhancement Strategies for Calcium Chloride Hexahydrate Performance As a Phase Change Material

Development of Composite Phase Change Materials (PCMs)

A key strategy to improve the properties of calcium chloride hexahydrate is the fabrication of composite PCMs. This approach involves integrating the salt hydrate (B1144303) into a stable porous matrix, which helps to address issues like leakage in the molten state and phase separation.

Integration with Porous Matrices

Various porous materials are utilized as supporting matrices to encapsulate this compound, thereby creating shape-stabilized PCMs. These matrices prevent the leakage of the molten salt through capillary action and surface tension forces. mdpi.comresearchgate.netscispace.com

Diatomite: This naturally occurring, porous siliceous sedimentary rock can effectively absorb molten this compound. researchgate.netresearchgate.netacs.org Composites of this compound and diatomite have shown reduced supercooling and the elimination of phase segregation over numerous cycles. researchgate.netacs.org For instance, a composite with paraffin (B1166041) coating exhibited melting and crystallizing enthalpies of 108.2 J/g and 98.5 J/g, respectively. researchgate.netacs.org

Expanded Graphite (B72142) (EG): EG is a lightweight material with high thermal conductivity and a porous structure. mdpi.comgncl.cn When used as a matrix, it significantly enhances the thermal conductivity of the composite PCM. mdpi.comgncl.cn Studies have shown that a composite of CaCl₂·6H₂O/EG can have a phase transition temperature of 29.78 °C and a latent heat of 128.43 J/g. gncl.cn The maximum adsorption capacity of CaCl₂·6H₂O in EG can be as high as 90%. gncl.cn

Vermiculite (B1170534): Expanded vermiculite (EV), with its layered porous structure, serves as an effective encapsulation matrix, preventing the leakage of liquid CaCl₂·6H₂O. researchgate.netbjut.edu.cn Composites with EV have demonstrated good shape stability. researchgate.net

Silica (B1680970) Gels: Porous silica nanomaterials, including silica gels, are promising matrices due to their high porosity, chemical and thermal stability, and the ability to tailor their structure. mdpi.com They can be used to create shape-stabilized PCMs with good thermal reliability. osti.gov

Expanded Clay: Expanded clay has also been investigated as a host matrix for this compound. mdpi.comresearchgate.net However, studies have shown that it may fail to contain the deliquescent salt at high humidity over multiple cycles compared to other matrices like expanded natural graphite. mdpi.comresearchgate.net

Shape Stabilization Mechanisms within Composite Structures

The primary mechanism for shape stabilization in these composite PCMs is the capillary force and surface tension exerted by the porous matrix on the molten this compound. mdpi.comresearchgate.netscispace.com The molten salt is held within the intricate pore structure of the matrix, preventing it from leaking out. This "microvolume effect" within the pores also helps to mitigate phase segregation, where different hydrated forms of calcium chloride can separate during phase transitions. researchgate.netacs.org The interactions between the hydrated salt and the matrix material, such as hydrogen bonding, further contribute to the stability of the composite. researchgate.netacs.org

Enhancement of Thermal Conductivity via Nanoparticle Dispersion

A significant drawback of this compound is its relatively low thermal conductivity, which limits the rate of heat storage and release. To address this, various thermally conductive nanoparticles are dispersed within the PCM.

Graphene Nanoplatelets (GNPs): The addition of GNPs has been shown to substantially increase the thermal conductivity of CaCl₂·6H₂O composites. ornl.govresearchgate.netosti.gov In one study, adding both cellulose (B213188) nanofibrils and GNPs to pure CaCl₂·6H₂O increased its thermal conductivity by 76%. ornl.govresearchgate.net

Al₂O₃ (Aluminum Oxide): Al₂O₃ nanoparticles are another effective additive for enhancing thermal conductivity. researchgate.net Studies on paraffin-based PCMs have demonstrated the potential of Al₂O₃ to improve thermal transport properties. ijcce.ac.ir

CuO (Copper(II) Oxide): Copper nanoparticles have been used as a thermal conductivity enhancer in CaCl₂·6H₂O composites. bjut.edu.cn Adding 3 wt% copper nanoparticles was found to increase the thermal conductivity by 0.2092 W/(m·K). researchgate.netbjut.edu.cn

Role of Additives in Modifying Rheological Behavior

The rheological properties, or the flow and deformation characteristics, of the molten PCM are crucial for its containment and long-term stability. Additives can be used to modify these properties.

Cellulose Nanofibril (CNF): CNF has been investigated as a thickener and stabilizer in CaCl₂·6H₂O-based composites. ornl.govresearchgate.netdigitellinc.com The addition of 1 wt% of CNF can significantly improve the viscosity and promote a more solid-like rheological behavior. ornl.govresearchgate.net This is attributed to ionic and hydrogen bond interactions between CaCl₂·6H₂O and CNF. digitellinc.com The amphiphilic nature of CNF also aids in the effective dispersion of other additives like graphene nanoplatelets. ornl.govresearchgate.net Research has shown that in cellulose nanofibril gels, the addition of calcium chloride can lead to higher viscosity and stronger gel formation. ktappi.krktappi.kr

Microencapsulation and Macroencapsulation Research for Durability and Containment

Encapsulation is a technique where the PCM is enclosed within a shell material, providing a physical barrier to prevent leakage and protect the PCM from the external environment. This can be done at a micro-scale (microencapsulation) or a larger scale (macroencapsulation). osti.govmdpi.com

Polymer Encapsulation Studies and Compatibility Testing

Polymers are commonly used as shell materials for encapsulating PCMs due to their flexibility, chemical resistance, and tunable properties.

Research into the microencapsulation of this compound has explored various methods, including interfacial polymerization and sol-gel processes. researchgate.netresearchgate.net In one study, a hybrid approach using organoalkoxysilanes as a coupler successfully encapsulated CaCl₂·6H₂O within a siloxane and polyurea shell. researchgate.net The resulting microcapsules were spherical with a well-defined core-shell structure and demonstrated good thermal stability. researchgate.net Another study utilized a microfluidic reactor to encapsulate CaCl₂·6H₂O in a resorcinol (B1680541) formaldehyde (B43269) shell. researchgate.net

Compatibility between the core PCM and the shell material is critical for the long-term durability of the encapsulated PCM. mdpi.com Salt hydrates like this compound are generally compatible with plastic packaging materials. mdpi.com Studies have demonstrated the successful encapsulation of CaCl₂·6H₂O in polymer shells, indicating good chemical compatibility and the ability of the shell to prevent leakage. researchgate.net Durability tests, such as thermal cycling, are essential to evaluate the long-term performance and reliability of the encapsulated PCM. researchgate.net For instance, one study showed that after 1000 cycles, the melting enthalpy of a PAN-encapsulated CaCl₂·6H₂O composite incurred only a 3.5% decline. researchgate.net

Interactive Data Table: Properties of Enhanced this compound Composites

| Composite Material | Additive(s) | Phase Change Temperature (°C) | Latent Heat (J/g) | Thermal Conductivity Enhancement | Reference |

|---|---|---|---|---|---|

| CaCl₂·6H₂O/Diatomite/Paraffin | Diatomite, Paraffin | - | 108.2 (melting) | - | researchgate.netacs.org |

| CaCl₂·6H₂O/Expanded Graphite | Expanded Graphite (10%) | 29.78 | 128.43 | - | gncl.cn |

| CaCl₂·6H₂O/EV/Cu | Expanded Vermiculite, Copper Nanoparticles (3 wt%) | - | - | +0.2092 W/(m·K) | researchgate.netbjut.edu.cn |

| CaCl₂·6H₂O/CNF/GNP | Cellulose Nanofibril (1 wt%), Graphene Nanoplatelets | 32 | 186 | 76% increase | ornl.govresearchgate.net |

| Microencapsulated CaCl₂·6H₂O | Siloxane/Polyurea Shell | - | 178.36 | - | researchgate.net |

Advanced Encapsulation Technologies for Improved Stability and Performance

Encapsulation is a key strategy to overcome the inherent challenges of using this compound as a phase change material (PCM), such as leakage during melting, phase segregation, and supercooling. researchgate.netjst.go.jpcip.com.cn Advanced encapsulation technologies, categorized as microencapsulation and nanoencapsulation, create a core-shell structure that contains the PCM, thereby enhancing its stability, reliability, and handling. researchgate.netjst.go.jp

Microencapsulation

Microencapsulation involves enclosing micrometer-sized particles of this compound within a solid shell. This technique is recognized as an advanced method for the effective utilization of salt hydrate PCMs in applications like building materials. researchgate.net Various polymers and inorganic materials have been successfully employed as shell materials.

A notable method combines the sol-gel process with interfacial polymerization to encapsulate a this compound (CCH) core. researchgate.net In this process, organoalkoxysilane is used as a hybrid coupler to bridge the hydrophilic CCH core and a hydrophobic shell made of siloxane and polyurea. researchgate.net Scanning electron microscope (SEM) analysis has confirmed the successful formation of nearly-spherical, core-shell microcapsules with diameters around 60 μm. researchgate.net These microcapsules demonstrate good thermal stability and a high latent heat of 178.36 J/g. researchgate.net

Another approach involves using methyl cellulose for encapsulation. nih.gov In one study, calcium chloride was simultaneously impregnated into silica gel and encapsulated with methyl cellulose. This composite showed high stability and an energy storage density of 241 kWh/m³ after three hydration/dehydration cycles. nih.gov Ethyl cellulose has also been used to create microcapsules that show high multicyclic stability and faster kinetics compared to non-encapsulated materials. tno.nlrepec.org

The primary goals of microencapsulation are to prevent the leakage of the molten salt, improve long-term durability, and in some cases, enhance thermal conductivity. researchgate.netmdpi.com

Table 1: Performance of Microencapsulated this compound

An interactive table summarizing the findings from various microencapsulation studies.

| Shell Material | Preparation Method | Particle Size | Latent Heat (J/g) | Key Findings | Reference |

|---|---|---|---|---|---|

| Siloxane and Polyurea | Sol-gel and Interfacial Polymerization | ~60 μm | 178.36 | Almost-spherical core-shell structure; good thermal stability. | researchgate.net |

| Methyl Cellulose & Silica Gel | Simultaneous Impregnation and Encapsulation | N/A | N/A (Energy Density: 241 kWh/m³) | High stability and energy storage performance with minimum agglomeration. | nih.gov |

| Ethyl Cellulose | Microencapsulation | N/A | N/A | Showed high multicyclic stability and faster kinetics compared to pure material. | tno.nlrepec.org |

| Polymethylmethacrylate (PMMA) | Encapsulation | N/A | 174.3 | Degree of supercooling reduced by 2.1 °C; thermal conductivity enhanced by up to 51.8%. | researchgate.net |

Nanoencapsulation

Nanoencapsulation follows the same principle as microencapsulation but at a smaller scale, creating nanometer-sized capsules. This reduction in size can offer unique advantages, such as improved heat transfer rates.

The sol-gel method is also applicable for creating nanocapsules. researchgate.net For instance, nanocapsules with a silica (SiO₂) shell have been synthesized to encapsulate this compound. researchgate.net Research has shown that these nanocapsules can exhibit a high melting enthalpy of up to 216.0 kJ/kg with an encapsulation ratio of 83.1%. researchgate.net

Another innovative technique is a modified "dry water" style preparation, which uses hydrophobic fumed silica nanoparticles for leakage-free encapsulation of calcium chloride. ctherm.comaalto.fi A phase inversion method requires as little as 2 wt% of silica for complete encapsulation, achieving exceptionally high gravimetric energy storage densities that are up to 98% of pure calcium chloride. ctherm.comaalto.fi These capsules, with diameters ranging from 90 to 210 μm, remain stable for at least 30 charge-discharge cycles despite the deliquescence of the core material. ctherm.comaalto.fi

Table 2: Performance of Nanoencapsulated this compound

An interactive table detailing results from nanoencapsulation research.

| Shell Material | Preparation Method | Particle Size | Latent Heat (kJ/kg) | Key Findings | Reference |

|---|---|---|---|---|---|

| Silica (SiO₂) | Sol-gel | N/A | 216.0 | High melting enthalpy and encapsulation ratio (83.1%). | researchgate.net |